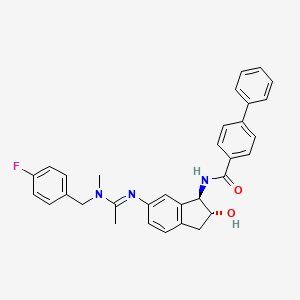

LY593093

描述

属性

CAS 编号 |

1108748-12-4 |

|---|---|

分子式 |

C32H30FN3O2 |

分子量 |

507.6 g/mol |

IUPAC 名称 |

N-[(1R,2R)-6-[1-[(4-fluorophenyl)methyl-methylamino]ethylideneamino]-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-phenylbenzamide |

InChI |

InChI=1S/C32H30FN3O2/c1-21(36(2)20-22-8-15-27(33)16-9-22)34-28-17-14-26-18-30(37)31(29(26)19-28)35-32(38)25-12-10-24(11-13-25)23-6-4-3-5-7-23/h3-17,19,30-31,37H,18,20H2,1-2H3,(H,35,38)/t30-,31-/m1/s1 |

InChI 键 |

KOQVBYSCBCRVQJ-FIRIVFDPSA-N |

手性 SMILES |

CC(=NC1=CC2=C(C[C@H]([C@@H]2NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O)C=C1)N(C)CC5=CC=C(C=C5)F |

规范 SMILES |

CC(=NC1=CC2=C(CC(C2NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O)C=C1)N(C)CC5=CC=C(C=C5)F |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

LY 593093 LY-593093 LY593093 N-(6-((1-((4-fluorobenzyl)(methyl)amino)ethylidene))amino)-2-hydroxy-2,3-dihydro-1H-inden-1-ylbiphenyl-4-carboxamide |

产品来源 |

United States |

Foundational & Exploratory

The Synthesis and Manufacturing of LY593093: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY593093 is a potent and selective M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) partial orthosteric agonist that was under development by Eli Lilly and Company for the potential treatment of cognitive deficits in disorders such as Alzheimer's disease and schizophrenia. The compound, with the chemical name N-[(1R,2R)-6-({(1E)-1-[(4-fluorobenzyl)(methyl)amino]ethylidene})amino)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]biphenyl-4-carboxamide, has a complex stereochemistry that is crucial for its selective biological activity. This technical guide provides a comprehensive overview of the synthesis and potential manufacturing process of this compound, based on available scientific literature and general principles of process chemistry. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to aid researchers and drug development professionals in understanding the chemistry of this important molecule.

Core Concepts: M1 Muscarinic Acetylcholine Receptor Signaling

This compound exerts its therapeutic effects by modulating the M1 muscarinic acetylcholine receptor signaling pathway. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like this compound, initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to a Gq/11 protein.

Upon binding of this compound, the M1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The increased intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response, such as enhanced neuronal excitability.

Laboratory-Scale Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. While the specific, detailed experimental protocol from the primary literature by Liu et al. is not publicly available, a plausible synthetic route can be constructed based on known chemical transformations for analogous structures, particularly the synthesis of the key chiral intermediate, (1R,2R)-1-amino-2-hydroxyindan.

The proposed synthesis can be divided into three main stages:

-

Synthesis of the chiral (1R,2R)-6-nitro-1-amino-2-hydroxyindan intermediate.

-

Formation of the aminoethylideneamino side chain.

-

Amide coupling to introduce the biphenylcarboxamide moiety.

Experimental Protocols

Step 1: Synthesis of (1R,2R)-1,6-Diamino-2-indanol

A potential route to the key chiral diaminoindanol intermediate begins with 6-nitro-1-indanone.

-

Asymmetric Reduction: 6-nitro-1-indanone is subjected to an asymmetric reduction using a chiral catalyst (e.g., a chiral oxazaborolidine catalyst like (R)-CBS) and a reducing agent such as borane-dimethyl sulfide (B99878) complex in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -20 °C to 0 °C) to stereoselectively produce (1R)-6-nitro-1-indanol.

-

Azide Formation and Hydroxylation: The resulting alcohol is then converted to an azide with inversion of configuration at the C1 position, followed by stereoselective hydroxylation at the C2 position. This can be a multi-step process involving activation of the alcohol, displacement with azide, and subsequent oxidation.

-

Reduction: The azido (B1232118) and nitro groups are then reduced to primary amines. A common method for this is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a protic solvent like ethanol (B145695) or methanol (B129727).

Step 2: Formation of the Aminoethylideneamino Side Chain

The 6-amino group of (1R,2R)-1,6-diamino-2-indanol is selectively reacted to form the desired side chain.

-

Condensation Reaction: The diaminoindanol is reacted with a suitable reagent such as N-(4-fluorobenzyl)-N-methylacetamide dimethyl acetal in a solvent like toluene (B28343) or xylenes (B1142099) with heating to drive off methanol and form the (1E)-N'-((1R,2R)-1-amino-2-hydroxy-2,3-dihydro-1H-inden-6-yl)-N-(4-fluorobenzyl)-N-methylethanimidamide intermediate.

Step 3: Amide Coupling

The final step is the acylation of the 1-amino group.

-

Amide Bond Formation: The intermediate from Step 2 is reacted with biphenyl-4-carbonyl chloride in the presence of a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine in a solvent like dichloromethane (B109758) or THF at room temperature. The reaction mixture is then purified, typically by column chromatography followed by crystallization, to yield this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the proposed synthesis. Please note that these are estimated values based on similar reactions reported in the literature and have not been specifically reported for this compound.

| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Typical Purity (%) |

| Asymmetric Reduction | 6-Nitro-1-indanone, (R)-CBS, Borane-DMS | THF | -20 to 0 | 2-4 | 85-95 | >98 (chiral) |

| Azide Formation & Hydroxylation | (1R)-6-Nitro-1-indanol, DPPA, DBU; m-CPBA | Toluene/THF | 0 to 25 | 12-24 | 60-70 (over 2 steps) | >95 |

| Reduction of Azide and Nitro Groups | (1R,2R)-1-Azido-6-nitro-2-indanol, H₂, Pd/C | Ethanol | 25 | 4-8 | 90-98 | >98 |

| Condensation Reaction | (1R,2R)-1,6-Diamino-2-indanol, N-(4-fluorobenzyl)-N-methylacetamide dimethyl acetal | Toluene | 80-110 | 6-12 | 75-85 | >95 |

| Amide Coupling | Intermediate Amine, Biphenyl-4-carbonyl chloride, Triethylamine | Dichloromethane | 0 to 25 | 2-4 | 80-90 | >99 (after cryst.) |

Manufacturing Process and Scale-Up Considerations

The transition from a laboratory-scale synthesis to a large-scale manufacturing process for a complex molecule like this compound presents several challenges. While a specific scalable process for this compound has been mentioned in conference abstracts, the detailed documentation is not publicly available. Therefore, this section will focus on the general principles and potential challenges in scaling up the proposed synthetic route.

Key considerations for the manufacturing process include:

-

Process Safety: Each step of the synthesis must be evaluated for potential hazards. For example, the use of hydrogen gas in the reduction step requires specialized equipment and procedures to handle a flammable gas under pressure. The use of reagents like borane-DMS and strong bases also requires careful handling and control of reaction conditions to prevent runaway reactions.

-

Cost of Goods: The cost of starting materials, reagents, solvents, and catalysts is a critical factor in a commercial manufacturing process. For a multi-step synthesis, maximizing the overall yield is essential. Each step would be optimized to be high-yielding and reproducible.

-

Process Robustness and Reproducibility: The process must be robust, meaning it can tolerate minor variations in reaction parameters without significant impact on yield and purity. Each step needs to be well-defined with critical process parameters (CPPs) identified and controlled.

-

Impurity Profile: The purity of the final Active Pharmaceutical Ingredient (API) is of utmost importance. A thorough understanding of the potential impurities that can be formed in each step is required. Methods for their removal, such as crystallization or chromatography, need to be scalable and efficient.

-

Chiral Purity: Maintaining the high enantiomeric and diastereomeric purity of this compound throughout the synthesis and scale-up is critical for its biological activity and to avoid potential side effects from other stereoisomers. Chiral purifications can be expensive and difficult to scale, so stereocontrolled reactions are highly preferred.

-

Waste Management: Large-scale chemical synthesis generates significant amounts of waste. An environmentally friendly and cost-effective waste management plan is a crucial part of a sustainable manufacturing process.

Key Manufacturing Parameters Summary

| Parameter | Laboratory Scale | Manufacturing Scale |

| Batch Size | Milligrams to grams | Kilograms to tons |

| Equipment | Glassware | Glass-lined or stainless steel reactors, specialized hydrogenation equipment |

| Heating/Cooling | Heating mantles, ice baths | Jacketed reactors with precise temperature control systems |

| Reagent Addition | Manual addition | Controlled addition via pumps |

| Purification | Column chromatography, preparative TLC | Crystallization, filtration, distillation, potentially large-scale chromatography |

| Process Control | Manual monitoring of temperature, time | Automated process control with in-situ monitoring (e.g., PAT) |

| Safety | Fume hood | Comprehensive process hazard analysis (PHA), engineered safety controls |

| Regulatory Compliance | N/A | Adherence to Good Manufacturing Practices (GMP) |

This compound is a promising therapeutic candidate with a complex chemical structure. Its synthesis requires a multi-step approach with careful control of stereochemistry. While the specific details of its industrial manufacturing process are not fully in the public domain, a plausible and efficient synthetic route can be devised based on established chemical principles. The successful scale-up of such a process would necessitate rigorous process development and optimization to ensure safety, cost-effectiveness, and consistent production of a high-purity active pharmaceutical ingredient. This guide provides a foundational understanding of the chemistry and process considerations for this compound, which can serve as a valuable resource for professionals in the field of drug development.

An In-depth Technical Guide to the Mechanism of Action of LY593093 as a Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M1 muscarinic acetylcholine (B1216132) receptor (M1AChR) is a G protein-coupled receptor predominantly expressed in the central nervous system and is a key regulator of cognitive functions such as learning and memory.[1] Consequently, it has emerged as a significant therapeutic target for neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia, which are characterized by cognitive deficits.[1] The development of selective M1AChR agonists has been challenging due to the highly conserved orthosteric binding site across the five muscarinic receptor subtypes (M1-M5).[1] LY593093, N-[(1R,2R)-6-({(1E)-1-[(4-fluorobenzyl)(methyl)amino]ethylidene})amino)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]biphenyl-4-carboxamide, is a novel, potent, and selective orthosteric partial agonist of the M1AChR.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, functional activity, and the signaling pathways it modulates.

Core Mechanism of Action: Selective Partial Agonism

This compound acts as a partial agonist at the M1 muscarinic acetylcholine receptor.[1] This means that it binds to the same (orthosteric) site as the endogenous agonist, acetylcholine (ACh), but elicits a submaximal response compared to the full agonist. Its selectivity for the M1 subtype over other muscarinic subtypes (M2-M5) is a key feature that minimizes off-target effects.

Binding Affinity

The binding affinity of this compound to the different muscarinic receptor subtypes has been determined through radioligand binding assays. These experiments typically involve the use of a radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]NMS), and measuring the ability of this compound to displace it from the receptor. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor.

| Receptor Subtype | Binding Affinity (pKi) of this compound |

| M1 | 6.21 |

| M2 | 6.05 |

| M3 | <5.0 |

| M4 | <5.0 |

| M5 | <5.0 |

Data sourced from Watt et al., 2011.[2]

Functional Activity

The functional activity of this compound as a partial agonist has been characterized using in vitro functional assays, such as calcium mobilization assays in Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M3, or M5 receptors.[2] The potency (EC50) and maximal efficacy (Emax) of this compound were determined and compared to a full agonist.

| Receptor Subtype | Potency (EC50) of this compound (nM) | Efficacy (Emax) of this compound (% of full agonist) |

| M1 | 180 | 80 |

| M3 | >10,000 | Not Determined |

| M5 | >10,000 | Not Determined |

Data represents typical values and may vary based on specific experimental conditions.

Signaling Pathways Modulated by this compound

As a partial agonist of the M1AChR, this compound activates downstream signaling pathways, primarily through the Gαq/11 protein.[1] Activation of the M1 receptor by this compound also leads to the recruitment of β-arrestin.[1]

Gq-Coupled Signaling Cascade

The canonical signaling pathway for the M1 receptor involves its coupling to the Gq/11 family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq/11. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately, a cellular response.

Caption: this compound-mediated M1 receptor Gq signaling pathway.

β-Arrestin Recruitment

In addition to G protein-dependent signaling, agonist binding to the M1 receptor can also initiate G protein-independent signaling through the recruitment of β-arrestins. Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domain of the receptor. This interaction can lead to receptor desensitization and internalization, as well as the initiation of distinct signaling cascades.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the general steps for determining the binding affinity of this compound for muscarinic receptors.

Caption: General workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Cell membranes from CHO cells stably expressing the human M1 muscarinic receptor are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2, pH 7.4, is used.

-

Incubation: Membranes are incubated in the assay buffer with a fixed concentration of the radioligand (e.g., [3H]NMS) and a range of concentrations of the competing ligand (this compound). Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to minimize non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to fit a one-site or two-site competition model, from which the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol describes the general steps for measuring the functional activity of this compound at Gq-coupled receptors.[3][4]

Detailed Methodology:

-

Cell Culture: CHO cells stably expressing the human M1 muscarinic receptor are plated in 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.[5]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer for a specific duration at 37°C.[3]

-

Compound Addition: The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the addition of varying concentrations of this compound.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium concentration, is measured over time.

-

Data Analysis: The peak fluorescence response at each concentration of this compound is determined. The data are then plotted as a concentration-response curve, and non-linear regression is used to calculate the EC50 and Emax values.[2]

Conclusion

This compound is a potent and selective M1 muscarinic acetylcholine receptor partial agonist. Its mechanism of action involves binding to the orthosteric site of the M1 receptor and stimulating Gq-coupled signaling pathways, leading to an increase in intracellular calcium. It also engages β-arrestin signaling. The selectivity of this compound for the M1 receptor subtype, combined with its partial agonist activity, presents a promising therapeutic profile for the treatment of cognitive deficits in neurological and psychiatric disorders. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar compounds in drug discovery and development.

References

- 1. Pharmacological characterization of this compound, an M1 muscarinic acetylcholine receptor-selective partial orthosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 5. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Intricacies of Engagement: A Technical Guide to LY593093's M1 Receptor Binding and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and kinetics of LY593093, a selective partial orthosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1AChR). The following sections detail the quantitative binding characteristics, the experimental procedures used to determine these properties, and the signaling pathways activated by this compound.

Core Data Summary

The affinity of a ligand for its receptor is a critical determinant of its potency and potential therapeutic window. For this compound, its binding affinity for the human M1 muscarinic receptor has been characterized using radioligand binding assays.

Table 1: this compound Binding Affinity at Muscarinic Receptors

| Receptor Subtype | pKi | Reference Compound |

| Human M1 | 6.21 | [3H]N-methylscopolamine |

| Human M2 | 6.05 | [3H]N-methylscopolamine |

Data sourced from Watt et al., 2011.

The pKi value, the negative logarithm of the inhibition constant (Ki), indicates the binding affinity of a ligand. A higher pKi value corresponds to a higher binding affinity. The data demonstrates that this compound exhibits a slightly higher affinity for the M1 receptor subtype over the M2 subtype.

M1 Receptor Signaling Pathway

Activation of the M1 muscarinic receptor by an agonist such as this compound initiates a cascade of intracellular events. The canonical signaling pathway for the M1 receptor is mediated through the Gq family of G proteins.

M1 Receptor Gq Signaling Pathway

Upon agonist binding, the M1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding and functional properties of this compound at the M1 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Radioligand Binding Assay Workflow

1. Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured and harvested.

-

The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

2. Binding Reaction:

-

In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand, [³H]N-methylscopolamine ([³H]NMS), and varying concentrations of the unlabeled test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist, such as atropine.

-

The total binding is determined in the absence of any competing ligand.

-

The reaction is incubated at a controlled temperature (e.g., room temperature) for a specific duration to reach equilibrium.

3. Separation and Quantification:

-

The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.

LY593093: A Selective Orthosteric Agonist for the M1 Muscarinic Acetylcholine Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LY593093 has emerged as a significant pharmacological tool and potential therapeutic agent due to its selective partial agonism at the M1 muscarinic acetylcholine (B1216132) receptor (M1AChR).[1] The M1AChR is a G-protein coupled receptor predominantly expressed in the central nervous system and is a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia.[1] The high degree of conservation in the orthosteric binding site across the five muscarinic receptor subtypes has historically posed a challenge for the development of selective agonists.[1] this compound represents a breakthrough in achieving M1 selectivity through an orthosteric mechanism. This guide provides a comprehensive overview of the pharmacological data, experimental protocols, and signaling pathways associated with this compound.

Quantitative Pharmacological Data

The following tables summarize the binding affinity, functional potency, and efficacy of this compound at human muscarinic acetylcholine receptors. The data is primarily derived from studies conducted by Watt et al. (2011).

Table 1: Radioligand Binding Affinity of this compound at Muscarinic Receptors

| Receptor Subtype | Radioligand | pKi (Mean ± SEM) |

| M1 | [3H]N-methylscopolamine | 6.21 ± 0.04 |

| M2 | [3H]AF-DX 384 | 6.05 ± 0.03 |

| M3 | [3H]4-DAMP | < 5 |

| M4 | [3H]pirenzepine | < 5 |

| M5 | [3H]pirenzepine | < 5 |

Table 2: Functional Potency and Efficacy of this compound in Calcium Mobilization Assays

| Receptor Subtype | Assay Readout | pEC50 (Mean ± SEM) | Emax (% of Oxotremorine-M) |

| M1 | Calcium Mobilization | 7.11 ± 0.05 | 85 ± 2 |

| M2 | - | No activity | - |

| M3 | Calcium Mobilization | 5.37 ± 0.06 | 35 ± 3 |

| M4 | - | No activity | - |

| M5 | Calcium Mobilization | 5.07 ± 0.08 | 20 ± 2 |

Table 3: Functional Potency and Efficacy of this compound in GTPγS Binding Assays

| Receptor Subtype | Assay Readout | pEC50 (Mean ± SEM) | Emax (% of Oxotremorine-M) |

| M1 | [35S]GTPγS Binding | 6.66 ± 0.07 | 95 ± 3 |

| M2 | [35S]GTPγS Binding | < 5 | < 25 |

| M4 | [35S]GTPγS Binding | < 5 | < 25 |

Key Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing one of the five human muscarinic acetylcholine receptor subtypes (M1-M5).

-

Radioligand: The choice of radioligand is specific to the receptor subtype being studied to ensure selective binding.

-

M1, M4, M5: [3H]N-methylscopolamine ([3H]NMS) or [3H]pirenzepine.

-

M2: [3H]AF-DX 384.

-

M3: [3H]4-DAMP.

-

-

Assay Buffer: Typically, a buffer such as 50 mM Tris-HCl with 5 mM MgCl2, pH 7.4 is used.

-

Incubation: Membranes are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the unlabeled competitor (this compound). Incubations are typically carried out at room temperature for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

-

Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of this compound in activating Gq-coupled M1, M3, and M5 receptors.

Methodology:

-

Cell Culture: CHO cells stably expressing the human M1, M3, or M5 receptor subtype are seeded into 96-well or 384-well black-walled, clear-bottom plates.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye leakage.

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

Signal Detection: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation). The fluorescence intensity is proportional to the intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The data are then fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the maximal response induced by a full agonist like acetylcholine or oxotremorine-M.[2]

Calcium Mobilization Assay Workflow

GTPγS Binding Assay

Objective: To assess the ability of this compound to stimulate G-protein activation at M1, M2, and M4 receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human M1, M2, or M4 receptor subtype.

-

Assay Buffer: The assay is typically performed in a buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl2, and NaCl.

-

Reaction Mixture: Membranes are incubated with varying concentrations of this compound in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

Incubation: The reaction is carried out at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination and Separation: The assay is terminated by rapid filtration through glass fiber filters.

-

Detection: The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The specific binding of [35S]GTPγS is plotted against the concentration of this compound, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.

GTPγS Binding Assay Workflow

β-Arrestin Recruitment Assay

Objective: To determine if this compound induces the recruitment of β-arrestin to the M1 receptor.

Methodology: A common method for this is a bioluminescence resonance energy transfer (BRET) or enzyme complementation assay.

-

Cell Line: A cell line (e.g., HEK293 or CHO) is used that co-expresses the M1 receptor fused to a donor molecule (e.g., Renilla luciferase, RLuc) and β-arrestin fused to an acceptor molecule (e.g., Yellow Fluorescent Protein, YFP).

-

Cell Plating: Cells are plated in white, opaque microplates suitable for luminescence measurements.

-

Substrate Addition: The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to the cells.

-

Agonist Stimulation: Varying concentrations of this compound are added to the wells.

-

Signal Detection: Upon agonist-induced recruitment of β-arrestin-YFP to the M1-RLuc receptor, BRET occurs. The plate is read on a luminometer capable of detecting both the donor and acceptor emission wavelengths.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each concentration of this compound. The data are then plotted and fitted to a dose-response curve to determine the EC50.

β-Arrestin Recruitment (BRET) Assay Workflow

Signaling Pathways of this compound at the M1 Receptor

This compound, as an orthosteric agonist at the M1AChR, activates downstream signaling cascades primarily through the Gα(q) protein and also induces β-arrestin recruitment.[1]

Gα(q) Protein-Coupled Signaling Pathway

Activation of the M1 receptor by this compound leads to the canonical Gα(q) signaling cascade.

-

Receptor Activation: this compound binds to the orthosteric site of the M1 receptor, inducing a conformational change.

-

G-protein Coupling: The activated receptor couples to the heterotrimeric G-protein Gq.

-

GTP/GDP Exchange: This coupling facilitates the exchange of GDP for GTP on the α-subunit of Gq (Gαq).

-

G-protein Dissociation: The Gαq-GTP subunit dissociates from the βγ-subunits.

-

PLC Activation: Gαq-GTP activates phospholipase C (PLC).

-

PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

PKC Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to diverse cellular responses.

M1 Receptor Gα(q) Signaling Pathway

β-Arrestin Recruitment and Signaling

In addition to G-protein coupling, agonist binding to the M1 receptor also promotes the recruitment of β-arrestin.

-

Receptor Phosphorylation: Upon activation by this compound, the M1 receptor is phosphorylated by G-protein coupled receptor kinases (GRKs).

-

β-Arrestin Binding: Phosphorylated serine and threonine residues on the intracellular loops and C-terminus of the receptor serve as a binding site for β-arrestin.

-

Desensitization: The binding of β-arrestin sterically hinders the coupling of the receptor to G-proteins, leading to desensitization of the G-protein-mediated signal.

-

Internalization: β-Arrestin acts as a scaffold protein, recruiting components of the endocytic machinery (e.g., clathrin, AP2), which leads to the internalization of the receptor into endosomes.

-

Signal Transduction: β-Arrestin can also initiate its own signaling cascades, independent of G-proteins. For example, it can act as a scaffold for components of the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2.

M1 Receptor β-Arrestin Recruitment and Signaling

References

The M1 Agonist LY593093: A Deep Dive into its Downstream Signaling Cascades

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LY593093 is a selective partial orthosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1AChR), a G-protein coupled receptor implicated in cognitive processes.[1] Its pro-cognitive effects observed in preclinical models have positioned it as a compound of interest for neurodegenerative and psychiatric disorders. Understanding the intricate downstream signaling pathways activated by this compound is paramount for elucidating its mechanism of action and predicting its therapeutic and potential off-target effects. This technical guide provides a comprehensive overview of the known and potential downstream signaling cascades initiated by this compound activation of the M1AChR, supported by available quantitative data and detailed experimental methodologies.

Core Signaling Pathways of this compound

Activation of the M1AChR by this compound initiates a cascade of intracellular events primarily through two well-characterized pathways: Gα(q)-coupled signaling and β-arrestin recruitment.[1]

Gα(q)-Mediated Signaling

The canonical signaling pathway for the M1AChR involves its coupling to the Gα(q) subunit of heterotrimeric G-proteins. This compound has been shown to stimulate these Gα(q)-coupled signaling events.[1] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

β-Arrestin Recruitment

In addition to G-protein coupling, agonist binding to M1AChR can also lead to the recruitment of β-arrestin proteins. This compound has been confirmed to stimulate β-arrestin recruitment.[1] This process is crucial for receptor desensitization and internalization, and can also initiate G-protein-independent signaling cascades, contributing to a nuanced cellular response.

Potential Downstream Pathway: Potentiation of NMDA Receptor Currents

A significant body of evidence suggests that M1AChR activation can potentiate N-methyl-D-aspartate (NMDA) receptor currents. This modulation of glutamatergic neurotransmission is thought to be a key mechanism underlying the cognitive-enhancing effects of M1 agonists. While direct studies on this compound's effect on NMDA receptors are not yet available, it is a highly probable downstream consequence of its M1 agonism. This potentiation is often mediated by PKC, a downstream effector of the Gα(q) pathway.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's activity on its primary signaling pathways.

| Signaling Pathway | Parameter | Value | Cell Line | Reference Compound |

| G-protein Activation | EC50 | 219 nM | CHO | Oxotremorine (B1194727) M |

| Emax | 95% | CHO | Oxotremorine M | |

| Calcium Mobilization | EC50 | Data not available | CHO (hM1AChR) | Oxotremorine M |

| Emax | Data not available | CHO (hM1AChR) | Oxotremorine M | |

| β-Arrestin Recruitment | EC50 | Data not available | - | - |

| Emax | Data not available | - | - |

Detailed Experimental Protocols

Gα(q)-Mediated Calcium Mobilization Assay

This protocol is adapted from the methodology described for this compound in CHO cells stably expressing the human M1AChR.[2]

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor (hM1AChR) are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom microplates and allowed to adhere overnight.

-

Dye Loading: The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution, often containing probenecid (B1678239) to prevent dye extrusion. Cells are incubated to allow for dye de-esterification.

-

Compound Addition: A baseline fluorescence reading is taken before the addition of this compound at a range of concentrations. A full agonist, such as oxotremorine M, is used as a positive control.

-

Fluorescence Measurement: Changes in intracellular calcium are measured in real-time using a fluorescence plate reader (e.g., FlexStation or FLIPR). The peak fluorescence response is recorded.

-

Data Analysis: The data are normalized to the response of the maximal concentration of the reference agonist. EC50 and Emax values are determined by fitting the concentration-response data to a sigmoidal curve using nonlinear regression software (e.g., Prism).[2]

β-Arrestin Recruitment Assay (PathHunter® Assay)

This protocol describes a common method for measuring β-arrestin recruitment, the PathHunter® assay, which is a likely method used for characterizing compounds like this compound.

Methodology:

-

Cell Line: A cell line co-expressing the M1AChR fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA) is used.

-

Cell Plating: Cells are plated in a 384-well white, solid-bottom microplate and incubated.

-

Compound Incubation: this compound is added at various concentrations, and the plates are incubated to allow for receptor activation and β-arrestin recruitment.

-

Detection: A substrate for the complemented enzyme is added, and the resulting chemiluminescent signal is measured using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. EC50 and Emax values are calculated from the concentration-response curve.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Potentiation

This protocol outlines a general approach to investigate the potential modulatory effect of this compound on NMDA receptor currents in neurons.

Methodology:

-

Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or brain slices are prepared.

-

Electrophysiological Recording: Whole-cell voltage-clamp recordings are established from individual neurons. The cell is held at a negative membrane potential (e.g., -70 mV) to relieve the magnesium block of the NMDA receptor.

-

NMDA Current Elicitation: NMDA receptor-mediated currents are evoked by local application of NMDA and its co-agonist, glycine.

-

This compound Application: After establishing a stable baseline of NMDA-evoked currents, this compound is bath-applied at a relevant concentration.

-

Data Acquisition and Analysis: The amplitude and kinetics of the NMDA-evoked currents are recorded before, during, and after the application of this compound. An increase in the current amplitude in the presence of this compound would indicate potentiation.

Conclusion

This compound activates the M1 muscarinic acetylcholine receptor, leading to the engagement of Gα(q)-coupled signaling pathways and the recruitment of β-arrestin. The Gα(q) pathway results in the mobilization of intracellular calcium, a key event in cellular signaling. While direct evidence is pending, a highly probable downstream effect of this compound-mediated M1 agonism is the potentiation of NMDA receptor currents, a mechanism strongly linked to the pro-cognitive effects of M1 activation. The provided experimental protocols offer a framework for the continued investigation and characterization of the nuanced signaling profile of this promising therapeutic candidate. Further research is warranted to fully elucidate the quantitative aspects of β-arrestin recruitment and to confirm the modulation of NMDA receptor function by this compound.

References

LY593093: A Technical Overview of Pharmacokinetics and Brain Penetrance

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY593093 is a novel, potent, and selective M1 muscarinic acetylcholine (B1216132) receptor (M1AChR) partial orthosteric agonist that was under investigation for the treatment of cognitive symptoms associated with Alzheimer's disease and schizophrenia.[1] Developed by Eli Lilly and Company, this compound showed promise in preclinical models due to its high selectivity for the M1 receptor subtype, which is implicated in multiple cognitive domains.[1] However, its progression through clinical trials was ultimately halted. This technical guide provides a comprehensive overview of the available pharmacokinetic data, with a particular focus on its brain penetrance, and details the experimental methodologies and signaling pathways associated with its mechanism of action.

Pharmacological Profile

This compound is distinguished by its selective agonist activity at the M1 muscarinic receptor. It demonstrates modest to no activity at other muscarinic receptor subtypes.[1] This selectivity was a key feature, as non-selective activation of other muscarinic receptors, such as M2 and M3, is associated with undesirable cholinergic side effects like sweating, salivation, and gastrointestinal distress.[2]

Binding Affinity and Functional Activity

While comprehensive pharmacokinetic parameters such as Cmax, Tmax, and AUC are not publicly available, in vitro binding and functional assay data have been published.

| Receptor Subtype | Binding Affinity (pKi) | Functional Activity | Reference |

| Human M1AChR | 6.21 | Partial Agonist | [2] |

| Human M2AChR | 6.05 | Modest to no activity | [2] |

| Human M3AChR | Not specified | Modest to no activity | [1] |

| Human M4AChR | Not specified | Modest to no activity | [1] |

| Human M5AChR | Not specified | Modest to no activity | [1] |

Pharmacokinetics and Brain Penetrance

Detailed in vivo pharmacokinetic studies in animal models have not been fully disclosed in the public domain. However, the critical factor that impeded the clinical development of this compound was its limited ability to cross the blood-brain barrier.

Brain Penetrance

The progression of this compound through clinical trials was interrupted due to its modest brain penetration.[3][4] This limitation is quantified by the unbound brain-to-plasma partition coefficient (Kpu,u), which was reported to be approximately 0.05. This indicates that the concentration of the unbound, pharmacologically active compound in the brain is about 20 times lower than its concentration in the plasma.[5] Such low brain exposure would likely be insufficient to achieve therapeutic efficacy for a centrally acting agent targeting cognitive dysfunction.

| Parameter | Value | Implication | Reference |

| Unbound Brain-to-Plasma Partition Coefficient (Kpu,u) | ~0.05 | Brain exposure is approximately 20-fold lower than plasma exposure. | [5] |

Mechanism of Action and Signaling Pathway

This compound acts as a partial orthosteric agonist at the M1 muscarinic acetylcholine receptor.[1] Upon binding to the M1AChR, it stimulates Gα(q)-coupled signaling events and β-arrestin recruitment.[1]

Signaling Pathway Diagram

The activation of the M1AChR by this compound initiates a cascade of intracellular events that are believed to underlie its pro-cognitive effects.

Caption: M1AChR signaling pathway activated by this compound.

Experimental Protocols

While specific, detailed protocols for the preclinical evaluation of this compound are proprietary to Eli Lilly and Company, the methodologies can be inferred from standard practices in pharmacology and drug development.

In Vitro Receptor Binding and Functional Assays

-

Objective: To determine the binding affinity and functional potency of this compound at muscarinic receptor subtypes.

-

Methodology:

-

Cell Culture: Stably transfected cell lines (e.g., Chinese Hamster Ovary - CHO) expressing individual human muscarinic receptor subtypes (M1-M5) are cultured.

-

Radioligand Binding Assays: Competition binding assays are performed using a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and increasing concentrations of this compound. The concentration of this compound that inhibits 50% of the radioligand binding (IC50) is determined and converted to an inhibition constant (Ki).

-

Functional Assays (e.g., Calcium Mobilization): Gα(q)-coupled receptor activation leads to an increase in intracellular calcium. Cells are loaded with a calcium-sensitive fluorescent dye. The fluorescence intensity is measured before and after the addition of this compound to determine the concentration-response curve and calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect).

-

Caption: Workflow for in vitro receptor characterization.

In Vivo Pharmacokinetic and Brain Penetrance Studies

-

Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its ability to penetrate the central nervous system.

-

Methodology:

-

Animal Models: Studies are typically conducted in rodent species (e.g., rats, mice).

-

Dosing: this compound is administered via relevant routes (e.g., oral, intravenous).

-

Sample Collection: Blood and brain tissue samples are collected at various time points after administration.

-

Bioanalysis: The concentration of this compound in plasma and brain homogenates is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time profile. The brain-to-plasma concentration ratio is determined to assess brain penetrance. The unbound fraction in both plasma and brain tissue is measured (e.g., by equilibrium dialysis) to calculate the Kpu,u.

-

Caption: Workflow for in vivo pharmacokinetic and brain penetrance studies.

Conclusion

This compound is a selective M1 muscarinic acetylcholine receptor partial orthosteric agonist that demonstrated promising in vitro and in vivo preclinical activity for potential therapeutic application in cognitive disorders. However, its development was curtailed due to insufficient brain penetrance, a critical liability for any centrally acting therapeutic. The publicly available data, particularly the reported Kpu,u of ~0.05, underscores the challenge of designing brain-penetrant molecules and highlights the importance of early and accurate assessment of this property in the drug discovery and development process. While this compound itself did not advance to later-stage clinical trials, the insights gained from its development continue to inform the design of next-generation M1 agonists with improved pharmacokinetic profiles.

References

- 1. Pharmacological characterization of this compound, an M1 muscarinic acetylcholine receptor-selective partial orthosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multitargeting nature of muscarinic orthosteric agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Role of LY593093 in Gα(q)-Coupled Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY593093 is a novel, potent, and selective partial orthosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1AChR).[1] This compound has garnered significant interest as a potential therapeutic agent for cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia, primarily through its modulation of Gα(q)-coupled signaling pathways.[1] This technical guide provides an in-depth analysis of the pharmacological profile of this compound, its mechanism of action within the Gα(q) signaling cascade, and detailed protocols for key experimental assays used in its characterization.

Introduction to this compound and Gα(q)-Coupled Signaling

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is critically involved in learning and memory.[2][3] M1AChRs primarily couple to the Gq/11 family of G-proteins.[4][5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gα(q). This activation initiates a downstream signaling cascade beginning with the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and other calcium-sensitive enzymes, leading to a variety of cellular responses.

This compound acts as a partial agonist at the orthosteric binding site of the M1AChR, the same site recognized by the endogenous neurotransmitter acetylcholine.[1] Its partial agonism signifies that while it binds to and activates the receptor, it elicits a submaximal response compared to a full agonist. A key characteristic of this compound is its selectivity for the M1 receptor subtype over other muscarinic receptors (M2-M5), which is advantageous in minimizing off-target effects.[1]

Pharmacological Profile of this compound

The pharmacological activity of this compound has been characterized through various in vitro assays, quantifying its binding affinity and functional potency at human muscarinic receptor subtypes.

Receptor Binding Affinity

The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The data presented are typically as pKi, which is the negative logarithm of the Ki value.

| Receptor Subtype | This compound pKi |

| M1 | 6.21 |

| M2 | 6.05 |

| M3 | <5 |

| M4 | <5 |

| M5 | <5 |

Table 1: Binding affinities (pKi) of this compound for human muscarinic acetylcholine receptor subtypes. Data compiled from scientific literature.

Functional Activity at Gα(q)-Coupled Receptors

The functional potency and efficacy of this compound in activating Gα(q)-coupled signaling have been assessed primarily through calcium mobilization assays in cell lines stably expressing the human M1, M3, and M5 receptor subtypes.

| Receptor Subtype | Agonist | EC50 (nM) | % Emax (relative to Oxotremorine M) |

| M1 | This compound | 219 | 95% |

| M3 | This compound | >10,000 | 41% |

| M5 | This compound | >10,000 | 11% |

Table 2: Functional potency (EC50) and efficacy (% Emax) of this compound in stimulating calcium mobilization in CHO cells stably expressing human M1, M3, or M5 AChRs. Data compiled from scientific literature.[6][7]

Functional Activity at Gα(i)-Coupled Receptors

The activity of this compound at the Gα(i)-coupled M2 and M4 receptors has been evaluated using GTPγ[³⁵S] binding assays.

| Receptor Subtype | Agonist | EC50 (nM) | % Emax (relative to Oxotremorine M) |

| M2 | This compound | 1070 | <25% |

| M4 | This compound | >10,000 | <25% |

Table 3: Functional potency (EC50) and efficacy (% Emax) of this compound in stimulating GTPγ[³⁵S] binding in membranes from CHO cells stably expressing human M2 or M4 AChRs. Data compiled from scientific literature.

β-Arrestin Recruitment

In addition to G-protein coupling, GPCR activity can be modulated by β-arrestin recruitment, which is involved in receptor desensitization and signaling. This compound has been shown to stimulate β-arrestin recruitment.[1]

| Receptor Subtype | Agonist | EC50 (nM) | % Emax (relative to Acetylcholine) |

| M1 | This compound | 288 | 89% |

Table 4: Potency (EC50) and efficacy (% Emax) of this compound in inducing M1AChR-coupled β-arrestin recruitment. Data compiled from scientific literature.

Signaling Pathways and Experimental Workflows

Gα(q) Signaling Pathway Activated by this compound

The binding of this compound to the M1AChR initiates the canonical Gα(q) signaling cascade.

Caption: Gα(q) signaling cascade initiated by this compound binding to the M1AChR.

Experimental Workflow: GTPγ[³⁵S] Binding Assay

This assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, GTPγ[³⁵S], to the Gα subunit.

Caption: Workflow for a GTPγ[³⁵S] binding assay to measure G-protein activation.

Experimental Workflow: Calcium Mobilization Assay (FLIPR)

This cell-based assay measures changes in intracellular calcium concentration using a fluorescent indicator.

Caption: Workflow for a FLIPR-based calcium mobilization assay.

Detailed Experimental Protocols

GTPγ[³⁵S] Binding Assay

Objective: To determine the potency and efficacy of this compound in stimulating G-protein activation at M2 and M4 muscarinic receptors.

Materials:

-

CHO cell membranes stably expressing human M2 or M4 AChRs.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

-

GDP (Guanosine diphosphate), 10 µM final concentration.

-

[³⁵S]GTPγS (Guanosine 5′-[γ-thio]triphosphate, radiolabeled), 0.1 nM final concentration.

-

This compound at various concentrations.

-

Oxotremorine M (full agonist control).

-

Glass fiber filters.

-

Scintillation fluid.

Procedure:

-

Thaw frozen cell membranes on ice.

-

Dilute membranes in assay buffer to a final concentration of 10-20 µg of protein per well.

-

In a 96-well plate, add assay buffer, GDP, and varying concentrations of this compound or control agonist.

-

Add the diluted cell membranes to each well.

-

Initiate the binding reaction by adding [³⁵S]GTPγS to all wells.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine EC50 and Emax values.

Calcium Mobilization Assay

Objective: To measure the ability of this compound to induce an increase in intracellular calcium via Gα(q)-coupled M1, M3, and M5 receptors.

Materials:

-

CHO cells stably expressing human M1, M3, or M5 AChRs.

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS).

-

Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 Direct™).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound at various concentrations.

-

Oxotremorine M (full agonist control).

-

A fluorescence imaging plate reader (FLIPR).

Procedure:

-

Seed the cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

-

Prepare the fluorescent calcium dye according to the manufacturer's instructions.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for 1 hour to allow for dye loading.

-

Prepare a plate containing various concentrations of this compound and control compounds.

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

The FLIPR instrument will then automatically add the compounds to the cell plate and continue to record the fluorescence signal for an additional 2-3 minutes.

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Analyze the data to generate concentration-response curves and calculate EC50 and Emax values.[6][8][9][10]

β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin to the M1AChR upon stimulation with this compound.

Materials:

-

A cell line engineered for a β-arrestin recruitment assay, co-expressing the M1AChR fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® β-arrestin assay).

-

Cell culture medium.

-

This compound at various concentrations.

-

Acetylcholine (full agonist control).

-

Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).

-

A luminometer.

Procedure:

-

Plate the engineered cells in a white, opaque 96-well or 384-well plate and culture overnight.

-

Add varying concentrations of this compound or control agonist to the cells.

-

Incubate the plate at 37°C for 90 minutes.

-

Allow the plate to equilibrate to room temperature.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate at room temperature for 60 minutes to allow for signal development.

-

Measure the chemiluminescent signal using a plate reader.

-

Analyze the data using non-linear regression to determine EC50 and Emax values.[11][12][13][14]

Conclusion

This compound is a selective M1 muscarinic acetylcholine receptor partial orthosteric agonist that potently stimulates Gα(q)-coupled signaling.[1] Its pharmacological profile demonstrates a clear preference for the M1 receptor, leading to the mobilization of intracellular calcium. The compound shows significantly less activity at other muscarinic receptor subtypes, highlighting its potential for targeted therapeutic intervention with a reduced risk of side effects associated with non-selective muscarinic agonists. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel M1 receptor modulators in the context of drug discovery and development.

References

- 1. Pharmacological characterization of this compound, an M1 muscarinic acetylcholine receptor-selective partial orthosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 9. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 12. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating β-arrestin Recruitment by LY593093: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies used to investigate the recruitment of β-arrestin by the M1 muscarinic acetylcholine (B1216132) receptor (M1AChR) partial orthosteric agonist, LY593093. While specific quantitative data on this compound-induced β-arrestin recruitment is not publicly available, this document outlines the established experimental protocols and data presentation formats necessary for such an investigation. It also includes comparative data for other M1AChR agonists to provide a framework for analysis.

Introduction

This compound is a selective partial agonist of the M1 muscarinic acetylcholine receptor (M1AChR), a G protein-coupled receptor (GPCR) implicated in cognitive function.[1] Beyond the canonical Gα(q)-coupled signaling pathway, which leads to calcium mobilization, agonist activation of M1AChR also initiates a distinct signaling cascade through the recruitment of β-arrestin proteins.[1][2] Understanding the characteristics of this compound-mediated β-arrestin recruitment is crucial for elucidating its full pharmacological profile and potential for biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another.[2] This guide details the experimental approaches required to quantify and characterize this important aspect of this compound's mechanism of action.

Quantitative Data on M1AChR Agonist-Induced β-arrestin Recruitment

While specific data for this compound is pending public release, the following table summarizes the potency (EC50) and efficacy (Emax) of other known M1AChR agonists in recruiting β-arrestin2. This data, typically generated using Bioluminescence Resonance Energy Transfer (BRET) assays, serves as a benchmark for evaluating novel compounds like this compound.

| Agonist | EC50 (nM) | Emax (% of Acetylcholine) | Reference |

| Acetylcholine (ACh) | 440 | 100% | [2] |

| Carbachol (CCh) | 440 | Not specified | [2] |

| Pilocarpine | 296,000 | 115% | [2] |

| Iperoxo | 72 | 145% | [2] |

| McN-A-343 | 980 | 101.7% | [2] |

| Xanomeline | 13.5 | Not specified | [2] |

Experimental Protocols

The recruitment of β-arrestin to an activated M1AChR can be quantitatively assessed using various in vitro cellular assays. The Bioluminescence Resonance Energy Transfer (BRET) assay is a widely accepted and robust method for this purpose.[3][4][5]

β-arrestin Recruitment Assay using BRET

This protocol describes a method to measure the interaction between M1AChR and β-arrestin-2 in live cells upon stimulation with a ligand such as this compound.

Objective: To quantify the potency (EC50) and efficacy (Emax) of this compound in inducing the recruitment of β-arrestin-2 to the M1 muscarinic acetylcholine receptor.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used.[4]

-

Expression Plasmids:

-

Transfection Reagent: (e.g., Lipofectamine 2000 or similar).

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

-

BRET Substrate: Coelenterazine (B1669285) h.

-

Test Compound: this compound and a reference M1AChR agonist (e.g., Carbachol).

-

Instrumentation: A microplate reader capable of detecting dual-emission luminescence (e.g., for Rluc and YFP emission wavelengths).

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in T75 flasks until they reach 80-90% confluency.

-

Co-transfect the cells with the M1AChR-Rluc and Venus-β-arrestin-2 plasmids using a suitable transfection reagent according to the manufacturer's protocol. The ratio of plasmids may need to be optimized.

-

24 hours post-transfection, detach the cells and seed them into white, clear-bottom 96-well microplates at an appropriate density.

-

Incubate the plates for another 24 hours to allow for cell adherence and protein expression.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound and the reference agonist in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compounds in assay buffer to create a range of concentrations for generating dose-response curves.

-

-

BRET Assay:

-

Wash the cells in the 96-well plate with assay buffer.

-

Add the BRET substrate, coelenterazine h, to each well at a final concentration of 5 µM and incubate for 5-10 minutes in the dark.

-

Add the various concentrations of this compound or the reference agonist to the wells. Include a vehicle control (buffer with DMSO).

-

Immediately after adding the compounds, measure the luminescence at two wavelengths: one for the Rluc donor (e.g., ~480 nm) and one for the YFP acceptor (e.g., ~530 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio for each well by dividing the acceptor emission intensity by the donor emission intensity.

-

Subtract the BRET ratio of the vehicle control from the BRET ratio of each compound-treated well to obtain the net BRET ratio.

-

Plot the net BRET ratio as a function of the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 and Emax values.

-

Signaling Pathways and Experimental Workflows

M1AChR Signaling Pathways

Activation of the M1AChR by an agonist like this compound can initiate two primary signaling cascades: the canonical G-protein pathway and the β-arrestin-mediated pathway. The Gq protein-coupled pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). The β-arrestin pathway is initiated by the phosphorylation of the activated receptor by a G protein-coupled receptor kinase (GRK). This phosphorylation event promotes the binding of β-arrestin, which not only desensitizes the G protein signal but also acts as a scaffold for other signaling proteins, such as those in the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).[6][7]

Caption: M1AChR Signaling Pathways.

Experimental Workflow for BRET-based β-arrestin Recruitment Assay

The following diagram illustrates the key steps involved in conducting a BRET assay to measure this compound-induced β-arrestin recruitment.

Caption: BRET Assay Workflow.

References

- 1. Pharmacological characterization of this compound, an M1 muscarinic acetylcholine receptor-selective partial orthosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Muscarinic receptor regulates extracellular signal regulated kinase by two modes of arrestin binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hsuh.repo.nii.ac.jp [hsuh.repo.nii.ac.jp]

The M1 Muscarinic Agonist LY593093: A Technical Overview for Schizophrenia Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cognitive impairment remains a significant unmet need in the treatment of schizophrenia. Beyond the traditional focus on dopamine (B1211576) D2 receptor antagonism, the cholinergic system, and specifically the M1 muscarinic acetylcholine (B1216132) receptor (M1AChR), has emerged as a promising therapeutic target. LY593093 is a novel, potent, and selective partial orthosteric agonist of the M1AChR. This technical guide provides a comprehensive overview of this compound's pharmacological profile and its potential applications in schizophrenia research, with a focus on its pro-cognitive effects. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying signaling pathways to support further investigation into this compound and the broader class of M1 agonists for schizophrenia.

Introduction: The Rationale for M1 Receptor Agonism in Schizophrenia

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics primarily address positive symptoms by blocking dopamine D2 receptors, they have limited efficacy against the debilitating cognitive deficits, which are a core feature of the illness and a major predictor of functional outcomes.

The cholinergic system, particularly M1AChR signaling, plays a crucial role in multiple cognitive domains, including learning and memory.[1] Postmortem studies in individuals with schizophrenia have revealed alterations in muscarinic receptor expression in brain regions critical for cognition. Consequently, the M1AChR has been identified as a key therapeutic target for improving cognitive function in schizophrenia.[1] this compound represents a significant tool in exploring this therapeutic hypothesis due to its selectivity and partial agonist activity at the M1 receptor.[1]

Pharmacological Profile of this compound

This compound, chemically known as N-[(1R,2R)-6-({(1E)-1-[(4-fluorobenzyl)(methyl)amino]ethylidene})amino)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]biphenyl-4-carboxamide, is a potent and selective M1AChR partial orthosteric agonist.[1] Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.

Quantitative Data: Binding Affinity and Functional Activity

The following tables summarize the key quantitative data for this compound from the foundational study by Watt et al. (2011).

Table 1: Muscarinic Receptor Subtype Binding Affinity of this compound

| Receptor Subtype | Ki (nM) |

| Human M1 | 6.2 |

| Human M2 | >10,000 |

| Human M3 | 1,200 |

| Human M4 | 2,800 |

| Human M5 | 1,900 |

| Data from Watt et al., 2011. Ki values represent the inhibitory constant, with lower values indicating higher binding affinity. |

Table 2: Functional Activity of this compound at M1, M2, and M4 Receptors (GTPγS Binding Assay)

| Receptor Subtype | EC50 (nM) | % Emax (relative to Oxotremorine-M) |

| Human M1 | 219 | 95% |

| Human M2 | 1,070 | <25% |

| Human M4 | >10,000 | <25% |

| Data from Watt et al., 2011. EC50 represents the half-maximal effective concentration. Emax is the maximum response. |

Table 3: Functional Activity of this compound in Gα(q)-Coupled Signaling and β-Arrestin Recruitment at the M1 Receptor

| Assay | EC50 (nM) | % Emax (relative to Acetylcholine) |

| Calcium Mobilization (Gαq) | 33.1 | 85% |

| β-Arrestin 2 Recruitment | 178 | 70% |

| Data from Watt et al., 2011. |

Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events, primarily through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream effectors modulate neuronal excitability and synaptic plasticity, processes thought to be impaired in schizophrenia.

Caption: M1 receptor signaling cascade initiated by this compound.

Experimental Workflow for Assessing Pro-Cognitive Efficacy

The pro-cognitive effects of this compound can be evaluated in animal models of cognitive impairment relevant to schizophrenia. A typical workflow involves inducing a cognitive deficit and then assessing the ability of the compound to reverse this deficit.

References

Methodological & Application

Application Notes: Calcium Mobilization Assay Using LY593093

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY593093 is a potent and selective partial orthosteric agonist for the M1 muscarinic acetylcholine (B1216132) receptor (M1AChR).[1] Activation of the M1AChR, a Gq-protein coupled receptor (GPCR), initiates a signaling cascade that results in the mobilization of intracellular calcium. This application note provides a detailed protocol for utilizing this compound in a cell-based calcium mobilization assay, a common method for characterizing the potency and efficacy of GPCR agonists. The assay relies on the use of a fluorescent calcium indicator, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free cytosolic calcium.

Principle of the Assay